

A Comprehensive Spectroscopic Guide to Methyl 2-Methylbutyrate: NMR, IR, and MS Analysis

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Compound of Interest

Compound Name: *Methyl 2-methylbutyrate*

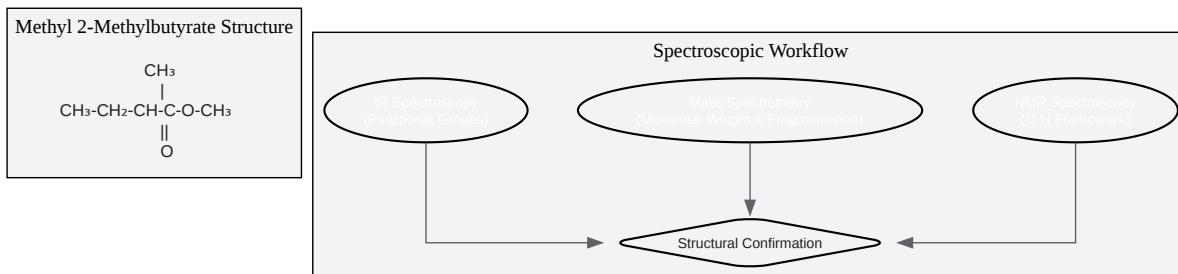
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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **methyl 2-methylbutyrate** ($C_6H_{12}O_2$), a common ester found in fruits and utilized as a fragrance and flavoring agent. For researchers in natural products, synthetic chemistry, and quality control, a thorough understanding of its spectral signature is paramount for unambiguous identification and structural verification. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and self-validating analytical profile of the molecule.

Molecular Structure and Analytical Overview

Methyl 2-methylbutyrate possesses a chiral center at the C2 position and presents a relatively simple aliphatic structure, making it an excellent model for demonstrating the power of complementary spectroscopic techniques. The logical workflow for its characterization involves a multi-pronged approach where each technique provides unique, puzzle-piece information that, when combined, confirms the molecular identity with high confidence.



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Caption: Workflow for the structural elucidation of **methyl 2-methylbutyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen and carbon framework of a molecule. For **methyl 2-methylbutyrate**, both ^1H and ^{13}C NMR are essential for a complete assignment.

^1H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The spectrum of **methyl 2-methylbutyrate** is characterized by five unique signals.

Table 1: ^1H NMR Data for **Methyl 2-Methylbutyrate** (90 MHz, CDCl_3)[1]

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	3.67	Singlet (s)	3H	-O-CH ₃
b	~2.39	Multiplet (m)	1H	-CH(CH ₃)-
c	~1.58	Multiplet (m)	2H	-CH ₂ -CH ₃
d	~1.14	Doublet (d)	3H	-CH(CH ₃)-

| e | ~0.88 | Triplet (t) | 3H | -CH₂(CH₃) |

Expert Interpretation: The choice of deuterated chloroform ($CDCl_3$) as a solvent is standard for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak.

- Signal (a): The singlet at 3.67 ppm integrating to 3H is characteristic of methoxy (ester methyl) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom, and it appears as a singlet because there are no protons on the neighboring atoms (the ester oxygen and the carbonyl carbon).
- Signal (b): The multiplet for the single proton at C2 is the most complex. It is coupled to the three protons of the C2-methyl group (d) and the two protons of the methylene group (c), resulting in a complex splitting pattern.
- Signals (c, e): The methylene protons (c) and the terminal methyl protons (e) constitute a classic ethyl group pattern. The methylene (c) is a multiplet due to coupling with both the C2 proton (b) and the terminal methyl protons (e). The methyl group (e) appears as a clean triplet because it is coupled only to the two adjacent methylene protons (c), following the $n+1$ rule ($2+1=3$).
- Signal (d): The doublet for the C2-methyl group protons arises from coupling to the single adjacent proton on C2 ($1+1=2$).

¹³C NMR Spectroscopy Analysis

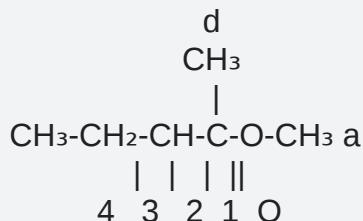
The ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ^{13}C NMR Data for **Methyl 2-Methylbutyrate** (25.16 MHz, CDCl_3)[1]

Chemical Shift (δ , ppm)	Assignment	Rationale
177.09	C1 (C=O)	The carbonyl carbon is the most deshielded due to the double bond and attachment to two electronegative oxygen atoms.
51.36	C(a) ($-\text{O-CH}_3$)	The methoxy carbon is deshielded by the directly attached oxygen atom.
41.10	C2 ($-\text{CH}(\text{CH}_3)-$)	The alpha-carbon to the carbonyl group.
26.95	C3 ($-\text{CH}_2-$)	Standard aliphatic methylene carbon.
16.68	C(d) ($-\text{CH}(\text{CH}_3)-$)	The methyl group attached to the chiral center.

| 11.64 | C4 ($-\text{CH}_2-\text{CH}_3$) | The terminal methyl carbon, typically the most upfield (shielded) signal. |

Numbered Structure for NMR Assignment



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Caption: Numbering scheme for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **methyl 2-methylbutyrate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., operating at 90 MHz for ^1H NMR).
- Acquisition: Acquire the ^1H spectrum using a standard single-pulse experiment. For ^{13}C , a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
- Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ^1H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Esters have a highly characteristic IR signature. The analysis hinges on the "Rule of Three," which points to the three most intense peaks in an ester's spectrum.[\[2\]](#)

Table 3: Key IR Absorption Bands for **Methyl 2-Methylbutyrate**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Interpretation
~2960-2850	C-H stretch (sp ³)	Strong-Medium	Confirms the presence of the aliphatic hydrocarbon portions of the molecule.
~1735	C=O stretch	Strong, Sharp	The most prominent peak, highly characteristic of a saturated aliphatic ester carbonyl group.
~1200-1250	C-C-O stretch	Strong	Asymmetric stretch of the ester linkage. One of the two key C-O bands.

| ~1100-1150 | O-C-C stretch | Strong | Symmetric stretch of the ester linkage. The second key C-O band. |

Expert Interpretation: The IR spectrum provides immediate, conclusive evidence of the ester functional group. The intense C=O stretch around 1735 cm⁻¹ is the primary indicator. This peak, combined with the two strong C-O stretching bands in the 1250-1100 cm⁻¹ region, forms a classic "fingerprint" for an ester that is difficult to mistake for other functional groups.^[2] The absence of a broad O-H stretch around 3300 cm⁻¹ definitively rules out the presence of any starting carboxylic acid or alcohol impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.

- Sample Application: Place a single drop of neat **methyl 2-methylbutyrate** liquid directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

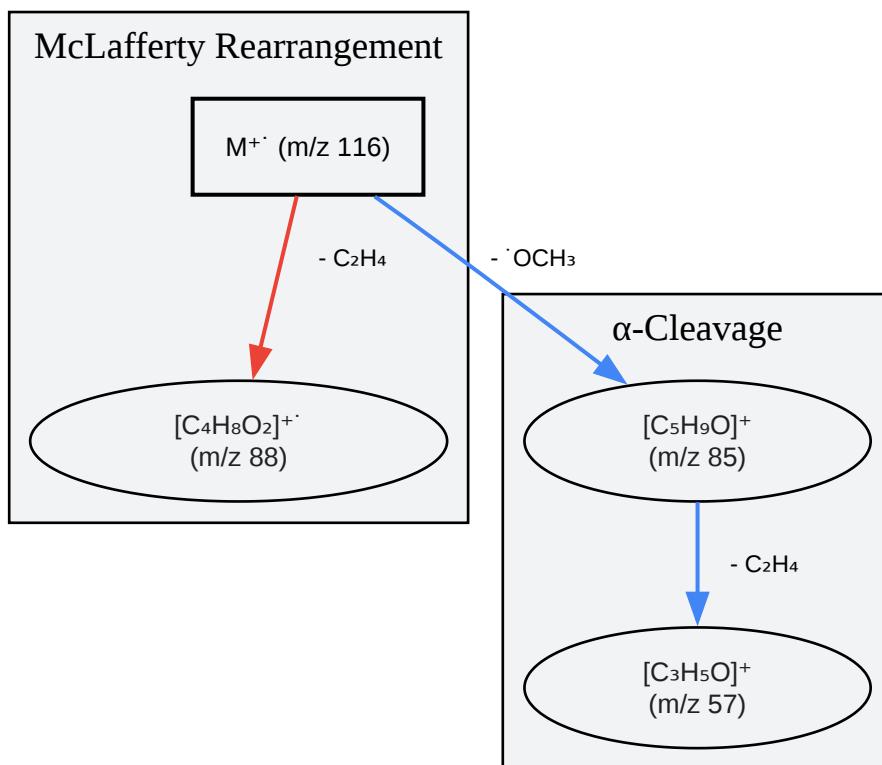
Table 4: Major Fragments in the EI-Mass Spectrum of **Methyl 2-Methylbutyrate**^{[1][3]}

m/z (Mass/Charge)	Relative Abundance	Proposed Fragment	Fragmentation Pathway
116	Low	$[\text{C}_6\text{H}_{12}\text{O}_2]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
88	High	$[\text{C}_4\text{H}_8\text{O}_2]^{+\cdot}$	McLafferty Rearrangement product
85	Medium	$[\text{C}_5\text{H}_9\text{O}]^{+\cdot}$	α -cleavage (loss of OCH_3)
57	High	$[\text{C}_4\text{H}_9]^{+\cdot}$ or $[\text{C}_3\text{H}_5\text{O}]^{+\cdot}$	α -cleavage (loss of CH_2CH_3) or subsequent fragmentation
41	Medium	$[\text{C}_3\text{H}_5]^{+\cdot}$	Allyl cation, common fragment

| 29 | Medium | $[C_2H_5]^+$ | Ethyl cation |

Expert Interpretation:

- Molecular Ion (m/z 116): The peak at m/z 116 corresponds to the molecular weight of **methyl 2-methylbutyrate** (116.16 g/mol), confirming the elemental formula.^[1] Its low abundance is typical for aliphatic esters, which fragment readily.
- McLafferty Rearrangement (m/z 88): The prominent peak at m/z 88 is a hallmark of esters with a γ -hydrogen. It involves the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This is a highly diagnostic fragmentation pathway.
- α -Cleavage (m/z 85): The loss of the methoxy radical ('OCH₃, 31 Da) from the molecular ion results in the formation of a stable acylium ion at m/z 85. This is a characteristic fragmentation for methyl esters.
- Further Fragmentation (m/z 57): The base peak at m/z 57 is often attributed to the acylium ion $[CH_3CH_2CH(CH_3)]^+$ resulting from the loss of the carboalkoxy group, or the acylium ion $[CH_3CH_2CO]^+$ from further fragmentation.



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Caption: Primary fragmentation pathways for **methyl 2-methylbutyrate** in EI-MS.

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of **methyl 2-methylbutyrate** (~100 ppm) in a volatile solvent like dichloromethane or hexane.
- Gas Chromatography (GC): Inject 1 μ L of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C). Helium is typically used as the carrier gas.
- Mass Spectrometry (MS): The GC eluent is directed into the ion source of the mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 20-200).

- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of **methyl 2-methylbutyrate**. The mass spectrum corresponding to this peak is extracted and analyzed.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and robust characterization of **methyl 2-methylbutyrate**. IR spectroscopy rapidly confirms the ester functional group. Mass spectrometry provides the correct molecular weight and diagnostic fragmentation patterns, including a key McLafferty rearrangement. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the connectivity of all atoms in the molecule. This integrated analytical approach represents a self-validating system, essential for the rigorous standards of chemical research and development.

References

- PubChem Compound Summary for CID 13357, **Methyl 2-methylbutyrate**.
- Spectroscopic Analysis of Esters. University of Calgary. [\[Link\]](#)
- Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [\[Link\]](#)

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Sources

- 1. Methyl 2-methylbutyrate | C₆H₁₂O₂ | CID 13357 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/13357)]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Butanoic acid, 2-methyl-, methyl ester [[webbook.nist.gov](https://webbook.nist.gov/chemistry/sdbs-bin/compdisp.pl?compcode=13357)]
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